![molecular formula C17H13ClN4S B294395 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294395.png)
6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of triazolothiadiazole derivatives, which have been found to exhibit various biological activities. In
Wirkmechanismus
The mechanism of action of 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with various molecular targets, including enzymes and receptors. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. It has also been found to interact with the GABA(A) receptor, a neurotransmitter receptor that plays a crucial role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depend on the specific biological activity being studied. For example, in the case of anticancer activity, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In the case of antimicrobial activity, it has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death. In the case of anti-inflammatory activity, it has been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound has been found to exhibit significant activity against various biological targets, making it a potential candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit toxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of these include:
1. Drug development: Given its potent biological activity, 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may be a potential candidate for drug development. Future studies could focus on optimizing the structure of this compound to improve its pharmacokinetic and pharmacodynamic properties.
2. Mechanistic studies: Further studies are needed to elucidate the specific molecular targets and pathways involved in the biological activity of 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
3. Toxicity studies: Future studies could focus on determining the toxicity profile of 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which could help to determine its potential for use in humans.
4. Other biological activities: Given the diverse range of biological activities exhibited by triazolothiadiazole derivatives, future studies could explore the potential of 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in other areas, such as neuroprotection and cardiovascular disease.
Synthesemethoden
The synthesis of 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzyl isothiocyanate with 4-methylphenyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biological activities, making it a potential candidate for scientific research. Some of the applications of this compound include:
1. Anticancer activity: 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: This compound has also been found to exhibit significant antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
3. Anti-inflammatory activity: 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C17H13ClN4S |
---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
6-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4S/c1-11-2-6-13(7-3-11)16-19-20-17-22(16)21-15(23-17)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
ZMFNXIFWKBFZRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.